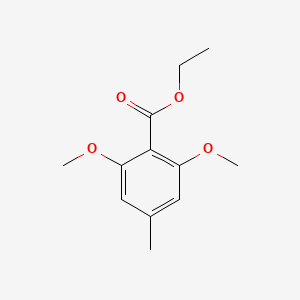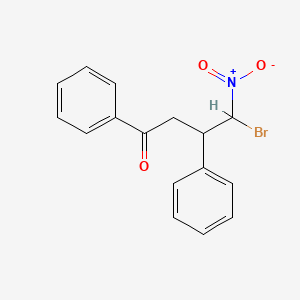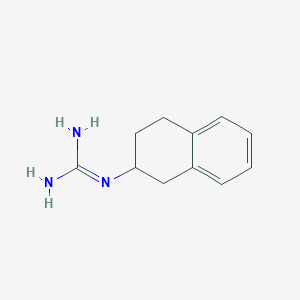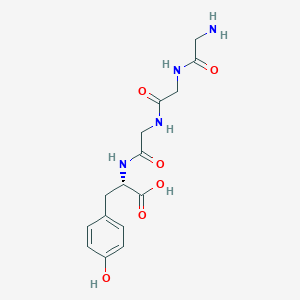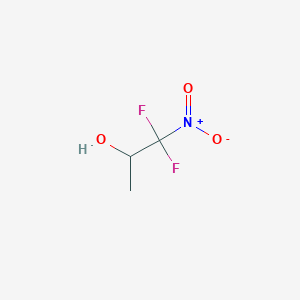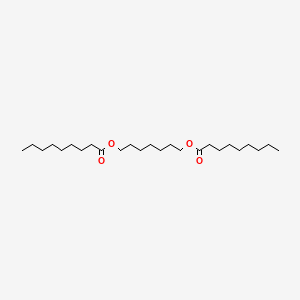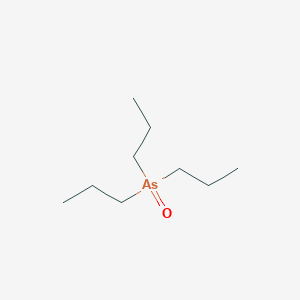
2-(2,4-Dimethylphenyl)-2-oxoethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester is an organic compound with a complex structure that includes a thiocyanate group, a phenyl ring with two methyl groups, and an ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester typically involves the reaction of thiocyanic acid with 2-(2,4-dimethylphenyl)-2-oxoethyl alcohol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The esterification process involves the nucleophilic attack of the alcohol on the thiocyanic acid, followed by the elimination of water to form the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield thiocyanic acid and 2-(2,4-dimethylphenyl)-2-oxoethyl alcohol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as ammonia or primary amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: Thiocyanic acid and 2-(2,4-dimethylphenyl)-2-oxoethyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiocyanates.
Applications De Recherche Scientifique
Thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiocyanate derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiocyanic acid, phenyl ester: Similar structure but with a phenyl group instead of the 2,4-dimethylphenyl group.
Thiocyanic acid, 2-methylphenyl ester: Similar structure with a single methyl group on the phenyl ring.
Thiocyanic acid, 4-methylphenyl ester: Similar structure with a methyl group at the para position on the phenyl ring.
Uniqueness
Thiocyanic acid, 2-(2,4-dimethylphenyl)-2-oxoethyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can affect the compound’s steric and electronic properties, making it distinct from other thiocyanate esters.
Propriétés
Numéro CAS |
6097-20-7 |
|---|---|
Formule moléculaire |
C11H11NOS |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
[2-(2,4-dimethylphenyl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C11H11NOS/c1-8-3-4-10(9(2)5-8)11(13)6-14-7-12/h3-5H,6H2,1-2H3 |
Clé InChI |
KTPJTUOASXQEEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CSC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




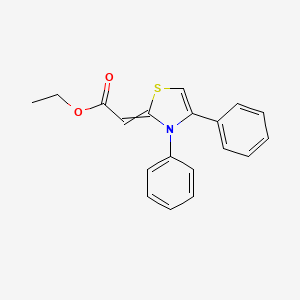
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
![1-Chloro-4-[2-[2-(4-chlorophenoxy)ethylsulfanyl]ethoxy]benzene](/img/structure/B14736610.png)
